3,4-Dinitrophenol CAS number and molecular weight
3,4-Dinitrophenol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,4-Dinitrophenol (3,4-DNP), including its chemical properties, mechanism of action, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Chemical and Physical Properties
3,4-Dinitrophenol is a nitrophenol derivative.[1] It is a yellow crystalline solid and is primarily utilized in the production of dyes and as a pesticide.[2] It is classified as a high-energy compound and is flammable.[3][4] When dry, it is explosive and should be handled with extreme caution.[1]
Data Presentation: Quantitative Physicochemical Properties
The following table summarizes the key quantitative data for 3,4-Dinitrophenol.
| Property | Value | Source |
| CAS Number | 577-71-9 | [3][4][5][6][7] |
| Molecular Formula | C₆H₄N₂O₅ | [3][5][6][7][8] |
| Molecular Weight | 184.11 g/mol | [5][6][7][8] |
| Melting Point | 130-135 °C | [7] |
| Boiling Point | 418.7 °C at 760 mmHg | [4] |
| Density | 1.65 g/cm³ | [4] |
| Flash Point | 194.1 °C | [4] |
| Solubility | Very soluble in ethanol (B145695) and ether; moderately soluble in cold water. | [1][4] |
| XLogP3 | 1.2 | [8] |
Mechanism of Action: Mitochondrial Uncoupling
The primary mechanism of action for 3,4-Dinitrophenol, like other dinitrophenols, is the uncoupling of oxidative phosphorylation. It acts as a protonophore, which is a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase enzyme complex. This dissipates the proton gradient that is essential for the production of ATP. Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP.
This disruption of the proton motive force leads to an increase in the metabolic rate as the cell attempts to compensate for the reduced efficiency of ATP production. This mechanism is the basis for its historical use as a weight-loss drug and its current investigation for therapeutic applications in metabolic diseases.
Signaling Pathway Visualization: Mitochondrial Uncoupling by 3,4-DNP
The following diagram illustrates the mechanism of mitochondrial uncoupling by 3,4-Dinitrophenol.
Caption: Mechanism of 3,4-DNP as a mitochondrial uncoupler.
Downstream Signaling Pathways
The metabolic stress induced by 3,4-DNP triggers a reprogramming of several key cellular signaling cascades. While much of the detailed research has been conducted with the 2,4-DNP isomer, the similar mechanism of action suggests that 3,4-DNP would have comparable effects. These include:
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Suppression of the mTOR Pathway: Dinitrophenols have been shown to suppress the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.
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Inhibition of Insulin-PI3K-MAPK Signaling: A corresponding downregulation of the insulin-PI3K-MAPK pathway is also observed.
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Upregulation of the CREB Pathway: Conversely, the cAMP response element-binding protein (CREB) signaling pathway is upregulated, which is involved in adaptive responses to metabolic and oxidative stress.
Signaling Pathway Visualization: Downstream Effects of 3,4-DNP
The diagram below illustrates the impact of 3,4-Dinitrophenol on the mTOR and CREB signaling pathways.
Caption: Downstream signaling effects of 3,4-DNP.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3,4-Dinitrophenol.
4.1. Synthesis of 3,4-Dinitrophenol from 3-Nitropyrazole
This protocol describes a common synthetic route to 3,4-Dinitrophenol.
Experimental Workflow Visualization: Synthesis of 3,4-DNP
Caption: Workflow for the synthesis of 3,4-DNP.
Methodology:
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N-Nitration of Pyrazole:
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In a reaction vessel, dissolve pyrazole in glacial acetic acid.
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Separately, prepare a solution of fuming nitric acid and acetic anhydride (B1165640).
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Slowly add the nitric acid/acetic anhydride mixture to the pyrazole solution while maintaining a low temperature with an ice bath.
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After the addition is complete, allow the reaction to proceed to completion.
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The product, N-nitropyrazole, can be isolated by precipitation and filtration.
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-
Thermal Rearrangement to 3-Nitropyrazole:
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Dissolve the N-nitropyrazole in a high-boiling solvent such as anisole.
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Heat the solution to reflux to induce thermal rearrangement.
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Monitor the reaction by TLC or HPLC until the starting material is consumed.
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Cool the reaction mixture and isolate the 3-nitropyrazole product, which may involve crystallization or extraction.
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-
C-Nitration to 3,4-Dinitrophenol:
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Dissolve the 3-nitropyrazole in concentrated sulfuric acid.
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Prepare a mixed acid solution of concentrated nitric acid and concentrated sulfuric acid.
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Slowly add the mixed acid to the 3-nitropyrazole solution, maintaining a controlled temperature.
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After the addition, the reaction mixture may be gently heated to ensure complete nitration.
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The final product, 3,4-Dinitrophenol, can be isolated by pouring the reaction mixture onto ice, followed by filtration and recrystallization from a suitable solvent.
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4.2. Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of 3,4-DNP on cellular oxygen consumption rate (OCR).
Methodology:
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Cell Seeding:
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Seed cells at an optimized density in a Seahorse XF cell culture microplate and incubate overnight.
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-
Assay Preparation:
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Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
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On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
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Prepare stock solutions of 3,4-DNP and other mitochondrial inhibitors (e.g., oligomycin (B223565), FCCP, rotenone/antimycin A) in the assay medium.
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-
Seahorse XF Assay:
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Load the hydrated sensor cartridge with the prepared compounds.
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Place the cell plate in the Seahorse XF Analyzer.
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The instrument will measure the basal OCR.
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Inject 3,4-DNP at various concentrations to determine its effect on OCR.
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Subsequent injections of oligomycin (to measure ATP-linked respiration), FCCP (to determine maximal respiration), and rotenone/antimycin A (to measure non-mitochondrial respiration) can be performed to fully characterize the mitochondrial function.
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4.3. Assessment of Cytotoxicity using the MTT Assay
This protocol describes how to determine the cytotoxic effects of 3,4-DNP on a cell line.
Methodology:
-
Cell Plating:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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-
Compound Treatment:
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Prepare serial dilutions of 3,4-Dinitrophenol in cell culture medium.
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Remove the old medium from the cells and add the medium containing different concentrations of 3,4-DNP. Include untreated control wells.
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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-
MTT Assay:
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Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
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Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Calculate the percentage of cell viability for each concentration of 3,4-DNP relative to the untreated control cells.
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Plot the cell viability against the log of the 3,4-DNP concentration to determine the IC50 value.
-
References
- 1. 3,4-DINITROPHENOL | 577-71-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,4-Dinitrophenol | 577-71-9 | FD68003 | Biosynth [biosynth.com]
- 4. echemi.com [echemi.com]
- 5. CAS NO. 577-71-9 | 3,4-DINITROPHENOL | C6H4N2O5 [localpharmaguide.com]
- 6. scbt.com [scbt.com]
- 7. 3,4-Dinitrophenol moistened with water, = 97.0 HPLC 577-71-9 [sigmaaldrich.com]
- 8. 3,4-Dinitrophenol | C6H4N2O5 | CID 11348 - PubChem [pubchem.ncbi.nlm.nih.gov]
